molecular formula C9H11NO2 B146823 Ethyl anthranilate CAS No. 87-25-2

Ethyl anthranilate

Cat. No.: B146823
CAS No.: 87-25-2
M. Wt: 165.19 g/mol
InChI Key: TWLLPUMZVVGILS-UHFFFAOYSA-N
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Description

Ethyl anthranilate is an organic compound with the chemical formula C9H11NO2. It is an ester of anthranilic acid and ethanol. This compound is known for its distinctive grape-like odor and is commonly used in the flavor and fragrance industries. It also has applications in agriculture as a bird repellent and in the production of certain pharmaceuticals.

Scientific Research Applications

Ethyl anthranilate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Ethyl anthranilate, a derivative of anthranilic acid, primarily targets the nervous system of insects . It is also known to affect the GABA neurotransmitter in humans at very high doses . In addition, it has been found to have repellent properties against mosquitoes, specifically Aedes aegypti .

Mode of Action

The mode of action of this compound varies depending on its concentration. At low concentrations, it acts as a repellent, deterring insects from coming into contact with it . At higher doses, it affects the nervous system of insects . At very high doses, it can become toxic, even to humans, by affecting the GABA neurotransmitter .

Biochemical Pathways

This compound is a derivative of anthranilic acid, which is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, anthranilate is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . This leads to the production of N-(5-phosphoribosyl)-anthranilate, a key intermediate in the biosynthesis of tryptophan .

Result of Action

The primary result of this compound’s action is its repellent effect on insects, particularly mosquitoes . It has been shown to have similar activity as DEET in host-seeking experiments and a stronger oviposition deterrence than DEET . This makes it a valuable tool in the prevention of mosquito-borne diseases.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the geographical distribution of certain mosquito species can impact the effectiveness of this compound as a repellent . Additionally, human behavior, such as changes in climate, deforestation, urbanization, and globalization, can also affect the spread of mosquitoes and, consequently, the effectiveness of repellents .

Safety and Hazards

Ethyl anthranilate is moderately toxic by ingestion and is a skin irritant . It is combustible and when heated to decomposition, it emits toxic fumes of NOx . It may cause irritation on contact . It may be harmful if swallowed .

Future Directions

Ethyl anthranilate has been shown to repel Aedes aegypti mosquitoes from landing on human skin . It has potential use in mosquito control programs . It is also an active compound with diverse biological activities such as anti-inflammatory, antineoplastic, anti-malarial and α-glucosidase inhibitory properties .

Biochemical Analysis

Biochemical Properties

Ethyl anthranilate has shown good repellent properties against Aedes aegypti . It presents similar activity as DEET in host-seeking experiments and a stronger oviposition deterrence than DEET .

Cellular Effects

This compound has been used in the engineering of Escherichia coli for anthranilate production . The genes with negative effects on anthranilate biosynthesis, including pheA, tyrA, pabA, ubiC, entC, and trpR, were disrupted . In contrast, several shikimate biosynthetic pathway genes, including aroE and tktA, were overexpressed to maximize glucose uptake and the intermediate flux .

Molecular Mechanism

Anthranilate is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, anthranilate is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group .

Temporal Effects in Laboratory Settings

This compound is stable and does not degrade over time . The effects of this compound on cells and organisms may change over time, depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

The applicant proposes a normal use level of 1 mg/kg and a high use level of 5 mg/kg complete feed for this compound . The effects of this compound on animals may vary depending on the dosage .

Metabolic Pathways

Anthranilate is a key metabolite involved in the aromatic amino acid biosynthetic pathway and a vital metabolite used as a precursor for the synthesis of many valuable aromatic compounds in bacteria, fungi, and plants . These aromatic amino acids, such as L-phenylalanine (L-Phe), L-tyrosine (L-Tyr), and L-tryptophan (L-Trp), which are typically synthesized via the shikimate pathway, are used as precursors for the production of various secondary metabolites essential for plant growth, and also critical building blocks for protein biosynthesis in microorganisms .

Transport and Distribution

Given its role in various biochemical reactions, it is likely that it is transported and distributed within cells and tissues in a manner that facilitates these reactions .

Subcellular Localization

Given its role in various biochemical reactions, it is likely that it is localized in the areas of the cell where these reactions take place .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl anthranilate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the esterification method is commonly used due to its simplicity and efficiency. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl anthranilate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthranilic acid.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Anthranilic acid.

    Reduction: Corresponding amine.

    Substitution: Various substituted anthranilates depending on the nucleophile used.

Comparison with Similar Compounds

This compound’s unique combination of properties makes it a valuable compound in various fields, from flavor and fragrance to scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-aminobenzoate
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
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InChI Key

TWLLPUMZVVGILS-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1N
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Molecular Formula

C9H11NO2
Record name ETHYL ANTHRANILATE
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DSSTOX Substance ID

DTXSID6025272
Record name Ethyl anthranilate
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Molecular Weight

165.19 g/mol
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Physical Description

Ethyl anthranilate is a colorless liquid with a fruity odor. Insoluble in water. (NTP, 1992), Colorless liquid with a fruity odor like orange-flowers; mp = 13 deg C; [HSDB], Liquid, Colourless to light yellow liquid; Pleasant aroma resembling orange
Record name ETHYL ANTHRANILATE
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Boiling Point

514 °F at 760 mmHg (NTP, 1992), 268 °C at 760 mm Hg, 129.00 to 130.00 °C. @ 9.00 mm Hg
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Solubility

Insoluble (NTP, 1992), Very soluble in ether, alcohol, Soluble in propylene glycol, SOLUBILITY IN 60% ALCOHOL: 1:7; 70% ALC: 1:2, Slightly soluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol)
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Density

1.117 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1174 at 20 °C/4 °C, 1.115-1.120
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Vapor Pressure

0.00232 [mmHg]
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Color/Form

Colorless liquid

CAS No.

87-25-2
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Melting Point

55 °F (NTP, 1992), 13 °C
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Synthesis routes and methods I

Procedure details

To a solution of 2-aminobenzoic acid (7.29 mmol, 1.0 g) in ethanol (20 ml), H2SO4 (45 mmol, 2.5 ml) was added and the mixture was refluxed for 20 hours. The solvent was evaporated and the crude residue was dissolved in water. The solution neutralised with 6N NaOH aqueous solution and extracted with CHCl3. The organic phase was evaporated affording 0.939 g (yield 78%) of the expected product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
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Quantity
20 mL
Type
reactant
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

453 parts of anthranilic acid methyl ester are refluxed with 900 parts of ethanol and 30 parts of potassium carbonate for half an hour. Methanol which is set free during the reaction is then distilled off over a column. The complete transesterification requires about 20 hours. After an intermediate fraction containing methanol and ethanol as well, the excess of ethanol is distilled off. By distillation of the residue under reduced pressure there are obtained 441 parts of anthranilic acid ethyl ester (boiling point 113°-122° C. under 3-5 mm Hg, nD25 1,564; anthranilic acid methyl ester cannot be traced by gas chromatography). The yield is 89% of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl anthranilate in wine production?

A1: this compound is a potent odorant identified in wines, particularly in Pinot Noir wines of Burgundy. [, ] It contributes to the overall flavor profile of the wine, imparting a characteristic note. [] Quantitative studies have shown that this compound concentrations can vary significantly between different wines, influencing their sensory characteristics. []

Q2: How does the concentration of this compound, along with other esters, influence the differentiation of Pinot Noir wines?

A2: Research indicates that this compound plays a key role in differentiating Burgundy Pinot Noir wines. [] While other esters like Ethyl dihydrocinnamate, Ethyl cinnamate, and Mthis compound are also present, this compound exhibits the most significant variation in concentration across different wines, making it a potential marker for wine differentiation. []

Q3: How does grape maturity affect the concentration of this compound in Pinot noir wines?

A3: Studies using stir bar sorptive extraction coupled with gas chromatography-mass spectrometry (SBSE-GC-MS) have shown a consistent decrease in this compound concentration with increasing grape maturity in Pinot noir wines. [] This suggests that grape maturity is a crucial factor influencing the final concentration of this aroma compound in the finished wine.

Q4: What other aroma compounds, in addition to this compound, show a consistent decrease in concentration with increasing grape maturity in Pinot noir wines?

A4: Along with this compound, other esters including Ethyl cinnamate and Ethyl dihydroxycinnamate also exhibit a decreasing trend in Pinot noir wines with increasing grape maturity. [] This pattern suggests a potential link between the biochemical pathways of these esters during grape ripening and wine fermentation.

Q5: In the context of aroma, how do this compound and Mthis compound differ in their occurrence in wines?

A5: While both this compound and Mthis compound are significant aroma compounds, their occurrence in wines differs. This compound was identified for the first time in Pinot noir wines, specifically from Burgundy. [] On the other hand, Mthis compound, although previously found in other wines, was identified for the first time in a wine derived from a Vitis vinifera cultivar, indicating its broader presence in this grape variety. []

Q6: How does the volatility of this compound compare to other mosquito repellents and what are the implications for its use in wearable repellent devices?

A8: this compound exhibits higher volatility compared to repellents like DEET, Icaridin, and ethyl butylacetylaminopropionate. [] While its high volatility necessitates controlled release mechanisms for long-lasting effectiveness, it makes it suitable for applications requiring quick repellency. [] In contrast, less volatile repellents like Icaridin and ethyl butylacetylaminopropionate are better suited for controlled-release devices like anklets and bracelets, providing long-term protection against mosquito bites. []

Q7: What is the molecular formula and molecular weight of this compound?

A7: The molecular formula of this compound is C9H11NO2, and its molecular weight is 165.19 g/mol.

Q8: Can you describe a method for synthesizing this compound?

A8: this compound can be synthesized by reacting anthranilic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid. The reaction mixture is then neutralized and the ester is purified by distillation.

Q9: How does the structure of this compound influence its reactivity in chemical reactions?

A9: The presence of both an ester group and an amine group in this compound makes it a versatile molecule in chemical reactions. The amine group can act as a nucleophile, participating in reactions such as acylation, alkylation, and Schiff base formation. The ester group can undergo hydrolysis, transesterification, and reduction.

Q10: What is the role of this compound in the analysis of bilirubin conjugates?

A12: this compound plays a crucial role in analyzing bilirubin conjugates by forming azopigments. [, , , , , , , , , , , , , , , , , ] The reaction of diazotized this compound with conjugated bilirubin forms stable azopigments that can be separated and analyzed using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). [, , , , , , , ] This method enables researchers to identify and quantify different types of bilirubin conjugates present in biological samples like bile. [, , , , , , , , , , ]

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